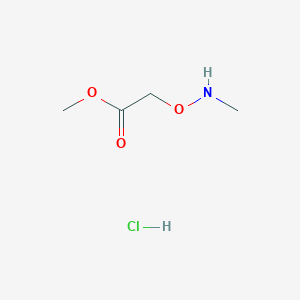![molecular formula C17H16ClN3O4S2 B2712068 (Z)-4-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864977-50-4](/img/structure/B2712068.png)
(Z)-4-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazole derivatives, such as the one you mentioned, are a significant class of compounds that have been widely used in various fields . They contain phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures .
Synthesis Analysis
The synthesis of similar benzothiazole compounds often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed based on IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For instance, a protocol has been developed for the synthesis of benzothiazole-2-thiones and benzothiazol-2-ones through a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined by their C, H, and N analysis and the structure can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .Applications De Recherche Scientifique
Anti-Inflammatory Applications
Compounds with a benzothiazole structure have been found to have significant anti-inflammatory activities . They are believed to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid and mediate inflammation and pain .
Analgesic Applications
Benzothiazole derivatives have also been found to have analgesic (pain-relieving) properties . This makes them potentially useful in the development of new pain medications .
Antibacterial Applications
Benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles have been synthesized and screened for in vitro antibacterial activities against several bacteria, reflecting moderate to good activity .
Use in Suzuki–Miyaura Coupling
The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. Boron reagents, which could potentially include benzothiazole derivatives, are used in this process .
Use in Crystallography
The crystal structure of a similar compound, 3-((4-chloro-N-(2-methoxyethyl)benzamido)methyl)phenyl methanesulfonate, has been studied . This suggests potential applications of your compound in crystallography and materials science .
Potential Use in Drug Development
Given the various biological activities associated with benzothiazole derivatives, there is potential for the development of new drugs based on these compounds. This could include drugs with anti-inflammatory, analgesic, and antibacterial properties .
Mécanisme D'action
Propriétés
IUPAC Name |
4-chloro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4S2/c1-25-9-8-21-14-7-6-13(27(19,23)24)10-15(14)26-17(21)20-16(22)11-2-4-12(18)5-3-11/h2-7,10H,8-9H2,1H3,(H2,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIHAKOMTMEBRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone](/img/structure/B2711985.png)

![2-hydroxy-S-(5-methylthiophen-2-yl)-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2711987.png)



![2-Azaspiro[3.3]heptan-6-ol trifluoroacetate](/img/structure/B2711993.png)

![4-bromo-N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide](/img/structure/B2711995.png)
![(3,4-Difluorophenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2711996.png)
![ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2711997.png)
![N-(4-ethoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2712000.png)
![1-[1-(2-Methoxyphenyl)ethyl]piperazine](/img/structure/B2712002.png)
![5-Methyl-1-[3-(2-methylphenoxy)propyl]indole-2,3-dione](/img/structure/B2712006.png)